molecular formula C5H8N2O2S2 B6165183 4-(methanesulfonylmethyl)-1,3-thiazol-2-amine CAS No. 887482-03-3

4-(methanesulfonylmethyl)-1,3-thiazol-2-amine

Cat. No.: B6165183
CAS No.: 887482-03-3
M. Wt: 192.3
InChI Key:
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Description

4-(Methanesulfonylmethyl)-1,3-thiazol-2-amine is a chemical compound characterized by its unique molecular structure, which includes a thiazole ring substituted with a methanesulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(methanesulfonylmethyl)-1,3-thiazol-2-amine typically involves the reaction of 1,3-thiazol-2-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(Methanesulfonylmethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the thiazole ring.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium azide or alkyl halides.

Major Products Formed:

  • Oxidation: Oxidation of the thiazole ring can lead to the formation of thiazol-2-one derivatives.

  • Reduction: Reduction of the compound can result in the formation of 4-(methanesulfonylmethyl)-1,3-thiazol-2-ol.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Methanesulfonylmethyl)-1,3-thiazol-2-amine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of thiazole chemistry.

  • Biology: The compound has been investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

  • Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(methanesulfonylmethyl)-1,3-thiazol-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

4-(Methanesulfonylmethyl)-1,3-thiazol-2-amine is unique due to its specific structural features. Similar compounds include:

  • 4-(Methanesulfonylmethyl)oxan-4-yl]methanol

  • Methyl 4-(methanesulfonylmethyl)benzoate

  • 4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride

These compounds share the methanesulfonylmethyl group but differ in their core structures, leading to different chemical and biological properties.

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Properties

CAS No.

887482-03-3

Molecular Formula

C5H8N2O2S2

Molecular Weight

192.3

Purity

95

Origin of Product

United States

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